molecular formula C8H9N3O B2559735 (5-Methylbenzotriazol-1-yl)methanol CAS No. 36757-21-8

(5-Methylbenzotriazol-1-yl)methanol

Cat. No. B2559735
CAS RN: 36757-21-8
M. Wt: 163.18
InChI Key: LZLAMHBZATZYNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-1H-benzotriazole involves various processes. One approach involves the conversion of syngas (H2/CO/CO2) to methanol . Another method involves the reaction of N-acylbenzotriazoles and dichloromethane (DCM) under mild conditions . The reaction is one of the few examples showing the use of DCM as a C-1 surrogate in carbon–heteroatom bond formation .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-benzotriazole is complex. It involves combined experimental and theoretical studies . The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .


Chemical Reactions Analysis

5-Methyl-1H-benzotriazole is involved in various chemical reactions. For instance, it plays a significant role in the partial oxidation of methane to methanol . It also participates in the formation of benzotriazolyl alkyl esters (BAEs), which are bifunctional building blocks useful for the synthesis of numerous multifunctional compounds .


Physical And Chemical Properties Analysis

5-Methyl-1H-benzotriazole is a solid at 20 degrees Celsius and is sensitive to heat . It is slightly soluble in water but soluble in methanol .

Future Directions

The future directions of 5-Methyl-1H-benzotriazole research involve understanding its environmental impact and finding ways to mitigate it . There is also interest in exploring its potential in the synthesis of diverse pharmacologically important heterocyclic skeletons .

properties

IUPAC Name

(5-methylbenzotriazol-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-2-3-8-7(4-6)9-10-11(8)5-12/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAMHBZATZYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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